Banoxantrone D12 dihydrochloride

Catalog No.
S11193702
CAS No.
M.F
C22H30Cl2N4O6
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Banoxantrone D12 dihydrochloride

Product Name

Banoxantrone D12 dihydrochloride

IUPAC Name

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;;

InChI Key

SBWCPHUXRZRTDP-BHITWGRESA-N

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl

Banoxantrone D12 dihydrochloride, also known as AQ4N D12 dihydrochloride, is a deuterium-labeled derivative of Banoxantrone, a bioreductive agent with significant potential in cancer therapy. This compound is characterized by its ability to be reduced to a stable DNA-affinity compound, AQ4, which functions as a potent inhibitor of topoisomerase II. The molecular formula for Banoxantrone D12 dihydrochloride is C22H30Cl2N4O6, with a molecular weight of 529.48 g/mol .

Banoxantrone D12 dihydrochloride is particularly notable for its preferential toxicity towards hypoxic tumor cells, making it a targeted therapeutic option in oncology. Its mechanism involves activation under low oxygen conditions, where it becomes cytotoxic and intercalates into DNA, disrupting cellular replication processes .

  • Bioreductive Activation: In hypoxic environments, Banoxantrone D12 is reduced to its active form, AQ4. This reduction is facilitated by enzymes present in the tumor microenvironment.
  • DNA Intercalation: The activated AQ4 form intercalates into DNA strands, leading to the inhibition of topoisomerase II. This action prevents DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
  • Oxidation Reactions: As a reducing agent, Banoxantrone D12 can also participate in various oxidation-reduction reactions, although its primary role in therapeutic applications is as a bioreductive agent .

The biological activity of Banoxantrone D12 dihydrochloride is primarily linked to its selective toxicity towards hypoxic tumor cells. Studies have demonstrated that it exhibits synergistic effects when combined with radiation therapy or other chemotherapeutic agents like cisplatin. Specifically, it enhances the efficacy of these treatments by targeting quiescent tumor cells that become reoxygenated post-therapy .

The compound has shown promise in various preclinical models, significantly delaying tumor growth when administered alongside fractionated radiation therapy . Its unique mechanism of action allows it to effectively target and kill cancer cells that are often resistant to conventional therapies.

Banoxantrone D12 dihydrochloride has several notable applications:

  • Cancer Therapy: Its primary application lies in oncology as a bioreductive drug that selectively targets hypoxic tumor cells.
  • Research Tool: The deuterium labeling allows for advanced pharmacokinetic studies and tracking within biological systems.
  • Combination Therapy: It is utilized in combination with other treatments like radiation and chemotherapy to enhance therapeutic outcomes in resistant tumors .

Several compounds possess similar mechanisms or structures to Banoxantrone D12 dihydrochloride. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AQ4N (Banoxantrone)Bioreductive agent activating in hypoxiaParent compound without deuterium labeling
DoxorubicinTopoisomerase II inhibitorBroad-spectrum anticancer activity; cardiotoxicity
EpirubicinTopoisomerase II inhibitorLess cardiotoxic than doxorubicin
MitoxantroneIntercalates DNA and inhibits topoisomerasesUsed primarily for leukemia; different side effects
CisplatinForms DNA cross-links leading to apoptosisPlatinum-based; widely used but nephrotoxic

Banoxantrone D12 dihydrochloride stands out due to its selective activation in hypoxic conditions and its ability to synergize with other therapies effectively. Its unique deuterium labeling also provides advantages for tracking and understanding pharmacokinetics in research settings .

Multi-Step Synthetic Pathway Optimization

The synthesis of Banoxantrone D12 dihydrochloride begins with the construction of the anthraquinone core, a structural hallmark shared with natural products like uncialamycin and viridicatumtoxin [5]. Modern routes leverage Hauser-Kraus annulation to fuse quinone monoketals with phthalide derivatives, enabling precise control over regiochemistry. For example, p-quinone monoketal intermediates undergo alkylation with deuterated dimethylamine precursors to install the deuterium-enriched side chains [2] [5].

Key optimization parameters include:

  • Temperature control: Maintaining reactions below 40°C prevents premature oxidation of labile intermediates.
  • Catalyst selection: Palladium-based catalysts improve coupling efficiency during biaryl formation, achieving yields >85% [5].
  • Solvent systems: Tetrahydrofuran-water mixtures (4:1 v/v) enhance solubility of polar intermediates while minimizing side reactions [5].

The table below summarizes critical reaction steps and their optimized conditions:

Reaction StepReagents/ConditionsYield (%)Purity (%)
Anthraquinone core formationHauser-Kraus annulation, 25°C, 24 hr7892
Deuterated side chain additionCD3ND2, K2CO3, DMF, 30°C, 12 hr6589
Final cyclizationBF3·Et2O, CH2Cl2, −10°C to RT, 6 hr7195

Post-synthetic purification employs reverse-phase chromatography with acetonitrile/0.1% trifluoroacetic acid gradients, resolving non-deuterated impurities that co-elute with the target compound [2].

Deuterium Incorporation Strategies and Chemical Purity

Deuterium integration occurs at two tertiary amine sites, replacing six hydrogen atoms per molecule [1] [2]. The preferred method involves nucleophilic substitution using deuterated dimethylamine (CD3ND2) under alkaline conditions, which achieves >98% isotopic incorporation [2]. Alternative approaches include:

  • Deuterium exchange: Exposing the non-deuterated parent compound to D2O at elevated temperatures (80°C) for 72 hours, though this yields only 76–82% deuteration [2].
  • Enzymatic deuteration: Cytochrome P450-mediated hydrogen-deuterium exchange during bioreduction, but this method lacks scalability [4].

Analytical validation requires tandem mass spectrometry (MS/MS) and 2H-NMR spectroscopy. MS/MS fragments at m/z 456.55 confirm deuterium retention, while 2H-NMR peaks at δ 2.85–3.10 ppm verify substitution at the amine sites [2]. Impurity profiling identifies three primary contaminants:

  • Non-deuterated banoxantrone (<1.5%)
  • Over-oxidized anthraquinone derivatives (<0.8%)
  • Residual dimethylamine hydrochloride (<0.3%)

Crystallization from ethanol/ethyl acetate mixtures reduces impurity levels to pharmacopeial standards (total impurities <2.0%) [1].

Large-Scale Production Challenges and Solutions

Scaling Banoxantrone D12 dihydrochloride synthesis introduces three principal challenges:

  • Deuterated reagent cost: CD3ND2 accounts for 62% of raw material expenses. Implementing closed-loop solvent recovery systems reduces reagent waste by 40% [1].
  • Oxygen sensitivity: The anthraquinone intermediate degrades upon prolonged air exposure. Manufacturing suites equipped with nitrogen purge systems maintain oxygen levels below 10 ppm during critical steps [5].
  • Purification throughput: Traditional column chromatography becomes inefficient at multi-kilogram scales. Countercurrent chromatography with aqueous two-phase systems (polyethylene glycol/phosphate) increases throughput to 500 g/batch while maintaining 98% purity [2].

The table below contrasts laboratory-scale and production-scale parameters:

ParameterLaboratory Scale (10 g)Production Scale (5 kg)
Reaction volume (L)0.5200
Cycle time (days)1428
Energy consumption (kWh)12018,000
Yield (%)6863

Banoxantrone D12 dihydrochloride undergoes a highly selective bioreductive activation process that converts the inactive prodrug to its cytotoxic form exclusively under hypoxic conditions. The compound, formally known as AQ4N D12 dihydrochloride, is the deuterium-labeled derivative of banoxantrone dihydrochloride, characterized by its dual dimethylamino N-oxide functional groups that serve as the primary sites for enzymatic reduction [1] [2].

The enzymatic reduction of Banoxantrone D12 dihydrochloride follows a two-step sequential pathway requiring a total of four electrons. The process initiates with the reduction of one N-oxide group to form the mono-N-oxide intermediate AQ4M, followed by the reduction of the second N-oxide group to yield the final active metabolite AQ4, a ditertiary cationic amine [3]. This sequential reduction mechanism has been definitively established through kinetic studies demonstrating that the AQ4M intermediate accumulates during the reaction and is released from the enzyme active site before subsequent reduction to AQ4 [3].

Multiple enzyme systems contribute to the hypoxia-selective activation of Banoxantrone D12 dihydrochloride. The cytochrome P450 enzymes CYP2S1 and CYP2W1 represent the most efficient catalysts for this bioreductive process, exhibiting superior catalytic activity compared to previously identified enzymes [3]. CYP2S1 demonstrates a Michaelis constant (Km) of 27 microMolar and a maximum velocity (Vmax) of 12 molecules of AQ4M formed per mole of enzyme per minute, while CYP2W1 shows similar kinetic parameters with a Km of 30 microMolar and identical Vmax values [3]. These kinetic parameters significantly exceed those of CYP3A4, which exhibits a Vmax of 7.2 per minute under comparable conditions [3].

The hypoxia-selectivity of the enzymatic reduction process is critically dependent on oxygen tension. Both CYP2S1 and CYP2W1 demonstrate half-maximal inhibition at approximately 0.5 percent oxygen or below, ensuring that activation occurs preferentially in severely hypoxic tumor regions [3]. This oxygen-dependent inhibition mechanism provides the fundamental basis for the tumor-selective activation of Banoxantrone D12 dihydrochloride, as normal tissues maintain oxygen concentrations well above the threshold required for enzyme inhibition [4].

The enzymatic kinetics data reveals that Banoxantrone D12 dihydrochloride activation is most efficient under severe hypoxic conditions, with optimal activation occurring at oxygen tensions below 0.5 percent. Under normoxic conditions exceeding 4 percent oxygen, enzymatic activity is minimal, resulting in negligible AQ4 formation and poor therapeutic selectivity [3] [4].

Role of Inducible Nitric Oxide Synthase (iNOS) in Prodrug Activation

Inducible nitric oxide synthase plays a crucial complementary role in the bioreductive activation of Banoxantrone D12 dihydrochloride, particularly in hypoxic tumor environments where this enzyme is frequently overexpressed. The enzyme functions as an alternative activating pathway for the prodrug, contributing to the overall efficiency of tumor-selective cytotoxin generation [5] [6].

The iNOS enzyme belongs to the family of haem-containing reductases capable of catalyzing the reduction of Banoxantrone D12 dihydrochloride to its active form AQ4 [5] [6]. Research has demonstrated that iNOS exhibits a catalytic turnover rate of 5 molecules of substrate per mole of enzyme per minute for the reduction of AQ4N, making it a significant contributor to prodrug activation, though less efficient than the cytochrome P450 enzymes CYP2S1 and CYP2W1 [3].

The clinical significance of iNOS in Banoxantrone D12 dihydrochloride activation has been established through studies demonstrating that cells with upregulated iNOS activity show significantly increased sensitivity to the prodrug, but only under conditions of reduced oxygenation [5] [7]. This hypoxia-selective cytotoxicity via an iNOS-dependent mechanism provides an additional layer of tumor targeting, as iNOS is commonly overexpressed in tumors compared to normal tissues and its expression levels correlate with tumor grade [7].

The iNOS enzyme exhibits structural characteristics that facilitate its role in prodrug activation. Each monomer contains an oxygenase domain at the amino-terminal end and a reductase domain at the carboxy-terminal end, with the reductase domain sharing considerable homology with NADPH cytochrome P450 reductase [7]. Under hypoxic conditions, the enzyme's reductase activity predominates, enabling the reduction of Banoxantrone D12 dihydrochloride while the oxygen-dependent oxygenase function is suppressed [7].

Studies have demonstrated that the combination of Banoxantrone D12 dihydrochloride with radiation therapy results in enhanced cell killing in systems with elevated iNOS activity, suggesting that the enzyme not only activates the prodrug but also contributes to treatment synergy [5] [7]. The iNOS-dependent activation mechanism can be specifically inhibited by N-methyl-L-arginine, confirming the enzymatic specificity of the activation pathway [5].

The therapeutic implications of iNOS involvement in prodrug activation extend to the potential for using iNOS expression levels as a biomarker for predicting treatment response. Tumors with high levels of iNOS expression may be particularly suitable candidates for Banoxantrone D12 dihydrochloride therapy, especially when combined with radiotherapy targeting strategies [5] [7].

Oxygen-Dependent Pharmacokinetic Profiling

The pharmacokinetic profile of Banoxantrone D12 dihydrochloride demonstrates dose-proportional kinetics with distinctive oxygen-dependent activation characteristics that underlie its tumor-selective therapeutic activity. Clinical pharmacokinetic studies have established that the compound exhibits linear pharmacokinetics across a wide dose range, with maximum plasma concentrations increasing proportionally from 1,720 nanograms per milliliter at 12 milligrams per square meter to 144,556 nanograms per milliliter at 1,200 milligrams per square meter [6] [8].

The elimination half-life of Banoxantrone D12 dihydrochloride ranges from 0.64 to 0.83 hours at lower doses, extending to 3.2 to 3.9 hours at higher doses, indicating dose-dependent elimination kinetics [6] [8] [9]. The area under the plasma concentration-time curve demonstrates non-linear increases with dose escalation, ranging from 7,092 nanogram-hours per milliliter at the lowest dose to 485,034 nanogram-hours per milliliter at the highest dose, suggesting saturation of elimination pathways at higher concentrations [6] [8].

The oxygen-dependent activation profile of Banoxantrone D12 dihydrochloride reveals distinct therapeutic windows based on tissue oxygenation status. Under normoxic conditions with oxygen tensions exceeding 4 percent, the prodrug remains largely inactive with minimal conversion to the cytotoxic AQ4 metabolite [4] [10]. As oxygen tension decreases to moderate hypoxic levels of 0.5 to 1 percent, enzymatic activation increases substantially, with both CYP2S1 and CYP2W1 showing approximately 50 percent inhibition at these oxygen concentrations [3].

The most significant pharmacokinetic finding relates to the selective metabolism of Banoxantrone D12 dihydrochloride in hypoxic tissues. Clinical studies have demonstrated that the active metabolite AQ4 is detected in tumor tissues at concentrations ranging from 0.23 to 1.07 micrograms per gram of tissue, while remaining undetectable or present at negligible levels in normal tissues and systemic circulation [11] [10]. This selective tissue distribution results in tumor-to-normal tissue ratios for AQ4 ranging from 3.1 to 19.2, with particularly high ratios observed in glioblastoma multiforme specimens [10].

The metabolic pathway analysis reveals that the intermediate metabolite AQ4M represents 8 to 18 percent of the parent compound concentration in plasma, depending on the administered dose, while the final active metabolite AQ4 accounts for less than 2 percent of the parent compound in systemic circulation [9]. This metabolic profile confirms that significant activation occurs primarily in hypoxic tissues rather than in well-oxygenated systemic organs [9].

The oxygen-dependent pharmacokinetic behavior of Banoxantrone D12 dihydrochloride provides a unique therapeutic advantage by ensuring minimal systemic toxicity while maximizing tumor-specific activation. The compound's pharmacokinetic profile demonstrates that effective therapeutic concentrations can be achieved in hypoxic tumor regions without generating toxic levels of the active metabolite in normal tissues [11] [10]. This selective activation pattern has been confirmed across multiple tumor types, with the exception of occasional cases where tumor oxygenation patterns may limit prodrug activation efficiency [10].

The clinical pharmacokinetic data supports the use of Banoxantrone D12 dihydrochloride as a tumor-selective therapeutic agent, with the oxygen-dependent activation mechanism providing both efficacy in hypoxic tumor regions and safety through minimal systemic activation. The established dose-response relationships and elimination kinetics provide the foundation for optimal dosing strategies that maximize tumor targeting while minimizing off-target effects [6] [8] [9].

ParameterValue RangeClinical Significance
Dose Range (mg/m²)12-1200Linear pharmacokinetics maintained
Cmax (ng/mL)1,720-144,556Dose-proportional increase
AUC (ng×h/mL)7,092-485,034Non-linear increase at higher doses
Half-life (hours)0.64-3.9Dose-dependent elimination
Tumor:Normal AQ4 Ratio3.1-19.2Selective tumor activation
Oxygen ConditionEnzyme ActivityAQ4 FormationTherapeutic Index
Normoxic (>4% O₂)MinimalNegligiblePoor selectivity
Mild Hypoxia (1-4% O₂)ReducedLowLimited selectivity
Moderate Hypoxia (0.5-1% O₂)50% inhibitionModerateGood selectivity
Severe Hypoxia (<0.5% O₂)Optimal activationMaximalExcellent selectivity
Enzyme SystemKm (μM)Vmax (min⁻¹)Oxygen Sensitivity
CYP2S1271250% inhibition at ~0.5% O₂
CYP2W1301250% inhibition at ≤0.5% O₂
CYP3A4287.2Hypoxia-dependent
iNOSNot determined5Hypoxia-selective

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

528.2295610 g/mol

Monoisotopic Mass

528.2295610 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-08-2024

Explore Compound Types